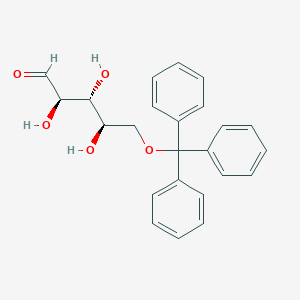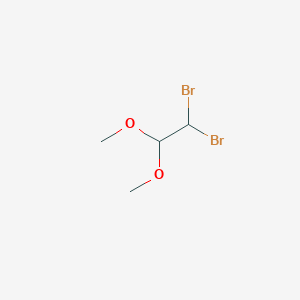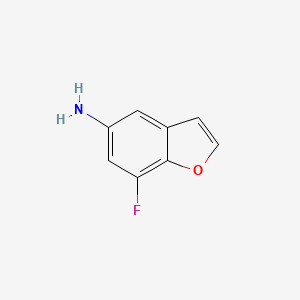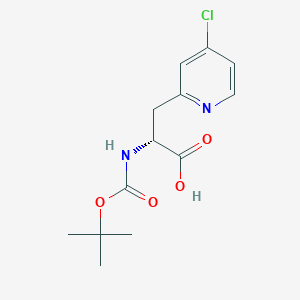![molecular formula C7H12ClNO2 B12986535 (R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)
(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a spirocyclic compound with unique structural features. Spirocyclic compounds are known for their rigid and three-dimensional structures, which can impart significant biological activity. This compound is of interest in various fields, including medicinal chemistry and drug design, due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride typically involves multiple steps. One common starting material is 2,2-bis(bromomethyl)-1,3-propanediol. The synthetic route includes the protection of hydroxyl groups, formation of a spirocyclic intermediate, and subsequent functional group transformations to introduce the carboxylic acid and amine functionalities. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso derivatives, while reduction of the carboxylic acid can produce alcohol derivatives.
Scientific Research Applications
®-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of ®-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-thiaspiro[3,3]heptane hydrochloride
- 2-Azaspiro[3,3]heptane-6-carboxylic acid
- 6-Amino-3-azaspiro[3,3]heptane
Uniqueness
®-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct biological activity and chemical reactivity. Compared to similar compounds, it may offer improved binding affinity to certain biological targets and enhanced stability under physiological conditions .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(6R)-5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(1-2-7)4-8-5;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m1./s1 |
InChI Key |
BRRSGWFCZURAAE-NUBCRITNSA-N |
Isomeric SMILES |
C1CC12C[C@@H](NC2)C(=O)O.Cl |
Canonical SMILES |
C1CC12CC(NC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


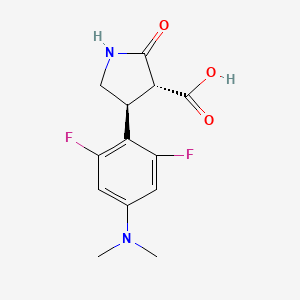

![(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12986479.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
![2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)
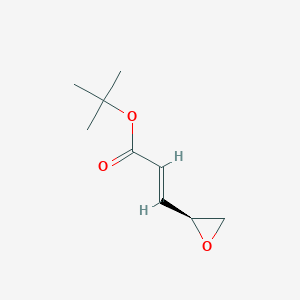
![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12986506.png)

